molecular formula C35H32BN3O7 B608911 VC-3298 CAS No. 2012563-29-8

VC-3298

Cat. No.: B608911
CAS No.: 2012563-29-8
M. Wt: 617.465
InChI Key: RMIRRIJMEIKMFL-UHFFFAOYSA-N
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Description

VC-3298 (CAS: 1175298-09-5) is a boron-containing organic compound with the molecular formula C₁₇H₃₀BNO₄ and a molecular weight of 323.24 g/mol . Its structural uniqueness lies in the integration of a boronate ester group, which confers distinct electronic and steric properties. This compound exhibits moderate aqueous solubility (Log S = -3.4) and high synthetic accessibility (Score: 3.41), making it a candidate for pharmaceutical and materials science applications .

Key physicochemical and biological properties include:

  • Hydrogen Bond Acceptors/Donors: 4/2
  • Topological Polar Surface Area (TPSA): 63.6 Ų
  • Bioavailability Score: 0.55
  • Blood-Brain Barrier (BBB) Permeability: Non-permeant
  • PAINS Alerts: None detected .

Synthetic protocols for this compound involve palladium-catalyzed cross-coupling reactions under mild conditions (e.g., using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane/water at 80–90°C), achieving yields up to 91% .

Properties

CAS No.

2012563-29-8

Molecular Formula

C35H32BN3O7

Molecular Weight

617.465

IUPAC Name

7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1Hpyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C35H32BN3O7/c1-21-32(30(38-39(21)2)20-46-24-15-16-29(36(43)44)23(18-24)19-40)28-12-6-11-26-27(34(35(41)42)37-33(26)28)13-7-17-45-31-14-5-9-22-8-3-4-10-25(22)31/h3-6,8-12,14-16,18-19,37,43-44H,7,13,17,20H2,1-2H3,(H,41,42)

InChI Key

RMIRRIJMEIKMFL-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(CCCOC2=C3C=CC=CC3=CC=C2)C4=C1C(C5=C(C)N(C)N=C5COC6=CC=C(B(O)O)C(C=O)=C6)=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Compound 1 ’s higher molecular weight and methoxy substitution enhance lipophilicity (Log P = 2.1 vs. This compound’s 1.8) but reduce synthetic accessibility (Score: 2.98) .
  • Compound 3 ’s lack of an amine group simplifies synthesis but diminishes hydrogen-bonding capacity, reducing solubility (Log S = -4.1) .

Critical Insights :

  • This compound achieves the highest yield (91%) under milder conditions compared to analogs, attributed to its stable boronate intermediate .
  • Elevated temperatures (>100°C) for Compound 1 correlate with lower yields due to side reactions (e.g., demethylation).

Research Findings and Limitations

Advantages of this compound:

  • Synthetic Efficiency : Superior yield and purity under optimized conditions .
  • Safety Profile: No PAINS/Brenk alerts, unlike Compound 2 .

Limitations:

  • Solubility Constraints : Lower Log S than nitrogen-rich analogs limits in vivo applications.
  • Data Gaps : Comparative pharmacokinetic and toxicity studies are absent in published literature.

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